3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative used primarily in scientific research.
Vorbereitungsmethoden
The synthesis of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves several steps. One common method includes the acetylation of 5,14-Androstadiene-3beta,17beta-diol using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors and automated synthesis systems, to scale up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives and as a reference compound in analytical studies.
Biology: This compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents for hormone-related disorders.
Industry: It is used in the development of new materials and as a standard in quality control processes .
Wirkmechanismus
The mechanism of action of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to effects on hormone regulation, cell growth, and differentiation .
Vergleich Mit ähnlichen Verbindungen
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol can be compared with other similar compounds, such as:
5-Alpha-Androstane-3-Beta,17beta-Diol: Known for its role in hormone regulation and anti-inflammatory effects.
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3Beta,17Beta-diol: Used in synthetic chemistry for its protective groups and stability.
The uniqueness of this compound lies in its specific acetylation, which can influence its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C21H30O3 |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
BMVMDJLEAWSOBJ-BTEPJHDCSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.